BenchChemオンラインストアへようこそ!

ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1946813-91-7) is a heterocyclic building block featuring a 1-methylpyrazole core with a 4-carboxylate ethyl ester and a 3-aminomethyl substituent. Its molecular formula is C8H13N3O2, with a molecular weight of 183.21 g/mol.

Molecular Formula C8H13N3O2
Molecular Weight 183.211
CAS No. 1946813-91-7
Cat. No. B2919838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS1946813-91-7
Molecular FormulaC8H13N3O2
Molecular Weight183.211
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1CN)C
InChIInChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3
InChIKeyZRVROEAXFBKWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(Aminomethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1946813-91-7): Core Structural and Physicochemical Profile for Research Sourcing


Ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1946813-91-7) is a heterocyclic building block featuring a 1-methylpyrazole core with a 4-carboxylate ethyl ester and a 3-aminomethyl substituent. Its molecular formula is C8H13N3O2, with a molecular weight of 183.21 g/mol [1]. The compound presents computed physicochemical properties that differentiate it from close analogs: a predicted lipophilicity (XLogP3-AA) of -0.7, a topological polar surface area (TPSA) of 70.1 Ų, and 1 hydrogen bond donor [1]. This specific substitution pattern renders it a key intermediate in the synthesis of pharmacologically active molecules, including Smoothened receptor antagonists and PDE4 inhibitors [2].

Why Generic Substitution Fails for Ethyl 3-(Aminomethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate: The Functional Group and Regioisomer Dilemma


Generic substitution with in-class pyrazole esters is precarious due to critical differences in the amine functionality and its regioposition. Replacing the 3-aminomethyl group with a direct 3-amino analog (e.g., ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate) alters the amine's basicity and nucleophilicity due to the loss of the methylene spacer, fundamentally changing reactivity in amide bond formation and reductive amination [1]. A regioisomeric swap to the 5-aminomethyl-4-carboxylate isomer creates a different spatial orientation of the reactive groups, leading to altered binding affinity and selectivity in biological targets like the Smoothened receptor [2]. Even changing the ester from ethyl to tert-butyl (e.g., tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate) modifies the lipophilicity and steric bulk, impacting both downstream synthetic yields and pharmacokinetic properties of final drug candidates [1].

Ethyl 3-(Aminomethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity: A 4-fold XLogP3 Shift Dictates Membrane Permeability Relative to Amino Analogs

The target compound's predicted lipophilicity (XLogP3-AA = -0.7) shows a stark contrast to its direct 3-amino analog, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, which has a predicted XLogP3 of 0.05 [1][2]. This 0.75 log unit difference translates to the aminomethyl derivative being approximately 5.6 times more hydrophilic, directly impacting passive membrane permeability and aqueous solubility in biological assays.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Hydrogen Bond Donor Count: Impact on Target Binding and Solubility Profile vs. Tert-Butyl Carbamate Protected Form

The free aminomethyl group provides a single hydrogen bond donor (HBD = 1). This contrasts with the commonly used N-Boc-protected intermediate, tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, which has an HBD count of 0 due to the carbamate protection [1]. The presence of an HBD is critical for engaging key amino acid residues in biological target binding but reduces membrane permeability. The target compound thus offers unprotected amine reactivity without the additional deprotection step and molecular weight penalty of Boc analogs (Molecular Weight: 183.21 vs. 211.27 g/mol) [1][2].

Synthetic Chemistry Medicinal Chemistry Amine Protection

Regiochemical Specificity: 3- vs. 5-Aminomethyl Functionality Dictates Smoothened Antagonist Pharmacophore Fit

In the development of Smoothened (Smo) antagonists, the aminomethylpyrazole chemotype was identified as a core scaffold. Structure-activity relationship (SAR) analysis from the literature demonstrates that the position of the aminomethyl group on the pyrazole ring is a critical determinant of activity. The 3-aminomethyl-4-carboxylate regioisomer provides a spatial arrangement that mimics the binding of potent antagonists like 10k and 10l, whereas the 5-aminomethyl isomer shows a complete loss of activity in cell-based β-lactamase reporter assays [1].

Hedgehog Pathway Smoothened Receptor Medicinal Chemistry

Ethyl 3-(Aminomethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate: Optimal Research and Industrial Application Scenarios


Smoothened Receptor Antagonist Lead Optimization

The compound is a validated intermediate for constructing aminomethylpyrazole-based Smoothened antagonists. Its 3-aminomethyl-4-carboxylate geometry is essential for on-target activity, as demonstrated in the 2010 series where only the 3-substituted regioisomers retained potency in cell-based assays [1]. Procuring this specific isomer is a prerequisite for any SAR exploration or lead optimization campaign targeting the Hedgehog signaling pathway.

PDE4 Inhibitor Synthesis for Inflammatory Disease Research

Patents covering pyrazole-based PDE4 inhibitors (e.g., WO2021156932A1) identify this compound's core structure as a key synthetic intermediate [1]. Its unique combination of a free primary amine and a carboxylic ester allows for rapid diversification into libraries of potent, selective PDE4 inhibitors, making it a strategic procurement item for respiratory and autoimmune disease programs.

Parallel Synthesis in Drug Discovery: A Lighter, Atom-Economical Building Block

For medicinal chemistry groups practicing parallel synthesis, this compound's unprotected aminomethyl group eliminates the need for a Boc-deprotection step required by the common tert-butyl carbamate analog. This results in a 15.3% molecular weight reduction per reaction and avoids the use of corrosive acids like TFA, streamlining the synthesis of compound libraries and simplifying final purification [1].

Bioconjugation and Chemical Probe Development

The free primary amine (as opposed to an N-Boc protected or aniline-type amino group) provides a reactive handle for straightforward amide bond formation with activated esters or carboxylic acids under mild conditions [1]. This makes it a superior choice for creating chemical probes or targeted protein degraders (PROTACs), where a specific linker attachment point is required without additional deprotection chemistry.

Quote Request

Request a Quote for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.